molecular formula C27H26N4O4S2 B2616252 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 1189858-02-3

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2616252
CAS No.: 1189858-02-3
M. Wt: 534.65
InChI Key: FZCYOUAHWIVPHK-UHFFFAOYSA-N
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Description

The compound 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring a tricyclic core with fused heterocyclic rings (thia-, aza-, and oxo-groups) and a sulfanyl-acetamide side chain. Its synthesis likely involves multi-step organic reactions, leveraging methodologies akin to those described for bioactive acetamide derivatives .

Properties

IUPAC Name

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S2/c1-17(32)30-13-12-21-22(15-30)37-25-24(21)26(34)31(14-18-6-4-3-5-7-18)27(29-25)36-16-23(33)28-19-8-10-20(35-2)11-9-19/h3-11H,12-16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCYOUAHWIVPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functional group modifications to introduce the acetyl, benzyl, and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction could result in a more saturated compound with fewer double bonds.

Scientific Research Applications

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. These interactions could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity
2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide C27H25N3O4S2 (estimated) ~543.64 Thioether, acetamide, tricyclic heterocycles Hypothetical: Enzyme inhibition, ferroptosis modulation
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C17H17NO3 283.32 Acetamide, phenoxy group Safety profile documented; bioactivity unspecified
Plant-derived acetamide alkaloids Variable Variable Acetamide, aromatic/heterocyclic moieties Antimicrobial, anti-inflammatory

Key Findings :

Structural Complexity: The target compound’s tricyclic scaffold distinguishes it from simpler acetamide derivatives like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide, which lacks fused heterocycles and sulfur atoms. This complexity may enhance target specificity but complicate synthesis and bioavailability .

Thioether vs. In contrast, phenoxy-containing analogs (e.g., ) may lack this redox activity.

Bioactivity Potential: Plant-derived acetamides often exhibit antimicrobial or anti-inflammatory effects , but the target compound’s tricyclic structure and acetyl-benzyl groups suggest a divergent mechanism, possibly targeting kinase or protease enzymes.

Biological Activity

The compound 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be analyzed through its components:

  • Acetyl group : Provides a functional site for biological interactions.
  • Benzyl moiety : Known for enhancing lipophilicity and biological activity.
  • Thiazole and triazine rings : Contribute to the compound's stability and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance:

  • A series of tetrahydropyrazino[1,2-a]indole analogs demonstrated significant cytotoxicity against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines. These compounds exhibited GI50 values below 10 µM, indicating potent growth inhibition .
CompoundCell LineGI50 (µM)Notes
2bMDA-MB-4685.2More potent than gefitinib
1jMDA-MB-4686.57Most potent in the series
2fMDA-MB-4682.94Best selectivity observed

The mechanism of action for similar compounds often involves:

  • Inhibition of EGFR : Compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Synergistic Effects : Some compounds demonstrated enhanced effects when combined with known inhibitors like gefitinib, particularly in inhibiting Akt phosphorylation, a key player in cancer cell survival pathways .

Pharmacokinetics

Understanding the pharmacokinetics is essential for evaluating the therapeutic potential:

  • Absorption : The presence of lipophilic groups (e.g., benzyl) suggests good absorption characteristics.
  • Metabolism : The acetyl and methoxy groups may influence metabolic stability and bioavailability.

Case Studies

Several case studies have been documented regarding compounds structurally similar to the target compound:

  • Study on MDA-MB-468 Cells : A particular focus was on how modifications in the benzyl group influenced activity against MDA-MB-468 cells, revealing that specific substituents could significantly enhance potency and selectivity .
  • Combination Therapy : Research indicated that certain analogs could be effectively used in combination therapies to overcome resistance mechanisms in cancer treatment.

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